4-Chlorobenzyl-2,3,5,6-d4 chloride
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Overview
Description
4-Chlorobenzyl-2,3,5,6-d4 chloride is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 4-Chlorobenzyl-2,3,5,6-d4 chloride typically involves the chlorination of benzyl chloride at low temperatures in the presence of sulfur and iron powder . The reaction conditions are carefully controlled to ensure the selective substitution of hydrogen atoms with deuterium. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
4-Chlorobenzyl-2,3,5,6-d4 chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can convert it to 4-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-Chlorobenzyl-2,3,5,6-d4 chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: The compound is used in studies involving metabolic pathways and enzyme mechanisms due to its deuterium labeling, which helps in tracing molecular interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs that have improved metabolic stability and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 chloride involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studies of reaction mechanisms and metabolic processes. The compound’s effects are often studied using techniques like high-performance liquid chromatography (HPLC) to determine its interaction with cellular components .
Comparison with Similar Compounds
4-Chlorobenzyl-2,3,5,6-d4 chloride can be compared with other similar compounds such as:
4-Chlorobenzyl chloride: This non-deuterated version is commonly used in organic synthesis but lacks the unique properties conferred by deuterium atoms.
4-Chlorobenzoyl chloride: Another related compound used in the synthesis of various organic molecules, but with different reactivity due to the presence of a carbonyl group.
3,4-Dichlorobenzyl chloride: This compound has two chlorine atoms on the benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research and industrial applications.
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2,3,5,6-tetradeuteriobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAEUFPPSRDOP-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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